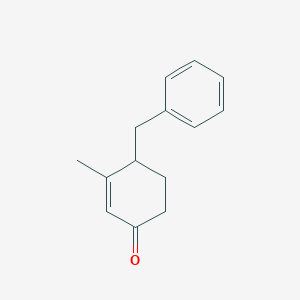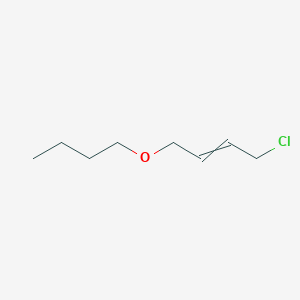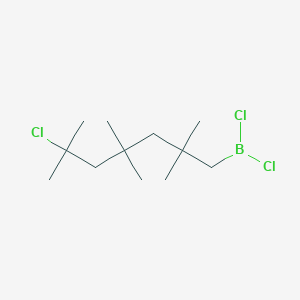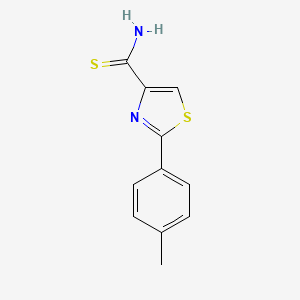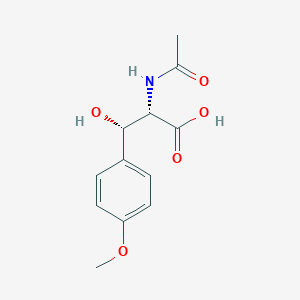
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is a chiral amino acid derivative with a specific stereochemistry It is characterized by the presence of an acetyl group, a hydroxy group, and a methoxyphenyl group attached to the serine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine typically involves the following steps:
Protection of the Amino Group: The amino group of serine is protected using an acetyl group to prevent unwanted reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the beta position through selective hydroxylation.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of complex organic molecules.
Mécanisme D'action
The mechanism of action of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxy groups play a crucial role in binding to the active site of enzymes, while the methoxyphenyl group provides additional interactions that enhance binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S) N-Acetyl-b-hydroxy-3-(p-hydroxyphenyl)serine: Similar structure but with a hydroxy group instead of a methoxy group.
(2S,3S) N-Acetyl-b-hydroxy-3-(p-chlorophenyl)serine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in additional interactions, such as hydrogen bonding and van der Waals forces, which can enhance the compound’s binding affinity and specificity for its molecular targets.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(2S,3S)-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-7(14)13-10(12(16)17)11(15)8-3-5-9(18-2)6-4-8/h3-6,10-11,15H,1-2H3,(H,13,14)(H,16,17)/t10-,11-/m0/s1 |
Clé InChI |
AGFWAAYXBADAAF-QWRGUYRKSA-N |
SMILES isomérique |
CC(=O)N[C@@H]([C@H](C1=CC=C(C=C1)OC)O)C(=O)O |
SMILES canonique |
CC(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


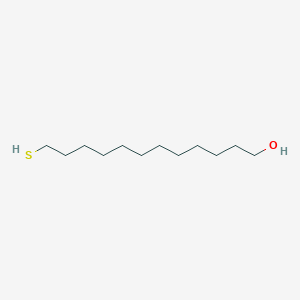
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
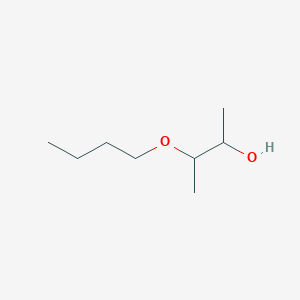
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
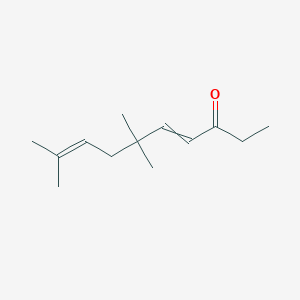
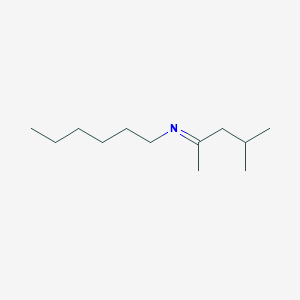

![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
